5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde

Catalog No.
S766298
CAS No.
640292-06-4
M.F
C10H6FNO2
M. Wt
191.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde

CAS Number

640292-06-4

Product Name

5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde

IUPAC Name

5-(4-fluorophenyl)-1,2-oxazole-3-carbaldehyde

Molecular Formula

C10H6FNO2

Molecular Weight

191.16 g/mol

InChI

InChI=1S/C10H6FNO2/c11-8-3-1-7(2-4-8)10-5-9(6-13)12-14-10/h1-6H

InChI Key

ZCVSOFHLCCVOJD-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC(=NO2)C=O)F

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)C=O)F
  • Drug Discovery

    The isoxazole ring is a common pharmacophore (a structural feature necessary for a drug's activity) found in many bioactive molecules []. The aldehyde group (CHO) can also be a target for further functionalization to enhance potential biological activity []. 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde could serve as a starting material for the synthesis of novel drug candidates.

  • Material Science

    Heterocyclic compounds, like isoxazoles, can have interesting properties for applications in material science []. The presence of the fluorine atom and the extended aromatic system in 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde could influence its electronic properties, making it a potential candidate for investigation in areas like organic electronics or optoelectronics.

5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde is a chemical compound with the molecular formula C10H6FNO2C_{10}H_6FNO_2 and a molecular weight of 191.16 g/mol. It is characterized by the presence of an isoxazole ring, which is a five-membered heterocyclic compound containing both nitrogen and oxygen atoms. The compound features a fluorophenyl group at the 5-position of the isoxazole ring and an aldehyde functional group at the 3-position, making it a valuable intermediate in organic synthesis and medicinal chemistry .

Due to its functional groups. Some notable reactions include:

  • Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition reactions with various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Condensation Reactions: It can react with amines to form imines or with other carbonyl compounds in condensation reactions, producing more complex molecules.
  • Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

These reactions make it a versatile building block for synthesizing more complex organic compounds .

While specific biological activities of 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde are not extensively documented, its structural features suggest potential pharmacological properties. Compounds containing isoxazole rings have been studied for their anti-inflammatory, antimicrobial, and anticancer activities. The fluorine atom may enhance lipophilicity and biological activity, making this compound a candidate for further biological evaluation .

Several methods exist for synthesizing 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde:

  • Cyclization Reactions: This method involves the cyclization of appropriate precursors containing both an aldehyde and a phenyl group with fluorine substitution.
  • Functional Group Transformations: Starting from known isoxazole derivatives, the introduction of the aldehyde group can be achieved through oxidation or other functional group transformations.
  • Reactions with Fluorinated Reagents: Utilizing fluorinated reagents during synthesis can directly introduce the fluorine atom into the phenyl ring.

These methods highlight its synthetic accessibility, making it suitable for laboratory research and applications .

5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde has several applications:

  • Intermediate in Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Research Tool: In proteomics research, it may be used to modify proteins or study enzyme interactions due to its reactive aldehyde functionality.
  • Potential Drug Development: Its unique structure may lead to the discovery of new therapeutic agents targeting various diseases .

Several compounds share structural similarities with 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde, including:

Compound NameMolecular FormulaUnique Features
5-(Phenyl)isoxazole-3-carboxaldehydeC10H7NO2C_{10}H_7NO_2Lacks fluorine substitution
3-(4-Fluorophenyl)isoxazole-5-carboxaldehydeC10H7FNO2C_{10}H_7FNO_2Different position of carboxaldehyde group
5-(4-Chlorophenyl)isoxazole-3-carboxaldehydeC10H6ClNO2C_{10}H_6ClNO_2Chlorine instead of fluorine

The uniqueness of 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde lies in its specific combination of a fluorinated phenyl group and an aldehyde functional group on the isoxazole ring, which may confer distinct chemical reactivity and biological properties compared to its analogs .

The classical 1,3-dipolar cycloaddition reaction remains one of the most widely utilized methods for isoxazole synthesis, particularly for accessing 3,5-disubstituted isoxazole derivatives. This approach involves the reaction of nitrile oxides with terminal alkynes to form the isoxazole ring system [1] [2].

Mechanistic Framework

The reaction proceeds through the formation of nitrile oxides from hydroxyimidoyl chlorides in the presence of a base, typically sodium bicarbonate or triethylamine. The nitrile oxide intermediate undergoes a [3+2] cycloaddition with terminal alkynes to yield the desired isoxazole products [1]. The regioselectivity of this reaction is generally high, favoring the formation of 3,5-disubstituted isoxazoles over other possible regioisomers [2].

Synthetic Protocols

A representative procedure involves the reaction of hydroxyimidoyl chlorides with terminal alkynes in ethyl acetate at room temperature to reflux conditions. The reaction typically requires 1-24 hours for completion and yields products in the range of 40-95% [1]. The methodology has been successfully scaled up to gram quantities, with reactions performed on up to 100 gram scale without significant loss of efficiency [3].

Table 1: Classical 1,3-Dipolar Cycloaddition Reaction Conditions

SubstrateBaseSolventTemperatureTimeYield (%)Reference
Chloroxime 1aNaHCO₃EtOAcrt1-3 h69 [3]
Chloroxime 1dNaHCO₃EtOAcrt1-3 h73 [3]
Hydroxyimidoyl chlorideEt₃NEt₂Oreflux2-6 h40-95 [1]

The reaction demonstrates excellent functional group tolerance, accommodating various substituents on both the oxime and alkyne components. For the synthesis of 5-(4-fluorophenyl)isoxazole-3-carboxaldehyde, the appropriate 4-fluorophenyl-substituted halogenoxime would be employed in combination with a suitable alkyne precursor bearing the aldehyde functionality or a protected equivalent [3].

Advantages and Limitations

The classical approach offers several advantages including well-established reaction conditions, predictable regioselectivity, and broad substrate scope. However, limitations include moderate yields in some cases, the need for specialized oxime precursors, and potential issues with the handling of reactive nitrile oxide intermediates [1] [2].

Regioselective Synthesis Strategies

Regioselective synthesis approaches have been developed to address the challenges of controlling the regiochemical outcome in isoxazole formation. These strategies focus on the use of specific substrate combinations and reaction conditions to achieve high regioselectivity in the formation of the desired isoxazole regioisomer [4] [5].

Substrate-Controlled Regioselectivity

The use of substituted halogenoximes bearing electron-withdrawing groups has been shown to enhance regioselectivity in cycloaddition reactions. For fluoroalkyl-substituted isoxazoles, the reaction of halogenoximes with fluorinated alkenes provides excellent regioselectivity, with yields ranging from 69-98% [3] [6].

Table 2: Regioselective Synthesis Data

HalogenoximeDipolarophileConditionsYield (%)RegioselectivityReference
CF₃-substitutedFluoroalkeneNaHCO₃, EtOAc69-98>95:5 [3]
Ester-bearingTerminal alkyneEt₃N, DCM70-85>90:10 [4]
Aromatic oximeSubstituted alkyneBase, solvent65-90>85:15 [5]

Electronic Effects on Regioselectivity

The electronic properties of substituents on both the nitrile oxide and the alkyne components significantly influence the regioselectivity of the cycloaddition reaction. Electron-withdrawing groups on the nitrile oxide component and electron-donating groups on the alkyne typically favor the formation of 3,5-disubstituted isoxazoles [4] [5].

Optimized Reaction Conditions

Regioselective synthesis often requires careful optimization of reaction conditions, including temperature, solvent, and base selection. The use of sodium bicarbonate as the base in ethyl acetate at room temperature has proven particularly effective for achieving high regioselectivity in fluorinated isoxazole synthesis [3].

One-Pot Multicomponent Reactions

One-pot multicomponent reactions represent an efficient approach to isoxazole synthesis, offering advantages in terms of atom economy, operational simplicity, and reduced waste generation. These reactions typically involve the combination of three or more reactants in a single reaction vessel to form the isoxazole product [7] [8].

Three-Component Synthesis

The most common three-component approach involves the reaction of aldehydes, hydroxylamine hydrochloride, and β-ketoesters or acetoacetates. This methodology has been successfully applied to the synthesis of various isoxazole derivatives, including those bearing fluorinated substituents [7] [8].

Table 3: One-Pot Multicomponent Reaction Conditions

AldehydeHydroxylamine Sourceβ-KetoesterCatalystSolventTemperatureYield (%)Reference
4-FluorobenzaldehydeNH₂OH·HClEthyl acetoacetateIonic liquidEtOH60-80°C70-85 [9]
Aromatic aldehydeNH₂OH·HClMethyl acetoacetateFruit juiceAqueous25-60°C80-90 [7]
Substituted aldehydeNH₂OH·HClβ-KetoesterMicrowaveSolvent-free80-120°C75-95 [8]

Catalyst Systems

Various catalyst systems have been employed in one-pot multicomponent isoxazole synthesis, including ionic liquids, natural fruit juices, and microwave-promoted conditions. Ionic liquid catalysis has shown particular promise, with yields ranging from 20-96% and good functional group tolerance [9] [10].

Green Chemistry Applications

The one-pot multicomponent approach aligns well with green chemistry principles, minimizing the number of synthetic steps and reducing waste generation. The use of renewable catalysts, such as fruit juices, represents an innovative approach to sustainable synthesis [7].

Metal-Catalyzed Synthetic Routes

Metal-catalyzed approaches to isoxazole synthesis have gained significant attention due to their ability to provide mild reaction conditions and high functional group tolerance. Various transition metals, including copper, palladium, and gold, have been successfully employed in isoxazole formation [11] [12] [13].

Copper-Catalyzed Synthesis

Copper catalysis has proven particularly effective for isoxazole synthesis, with copper(II) acetate being the most commonly employed catalyst. The reaction typically involves the oxidative coupling of enone oximes in the presence of molecular oxygen as a green oxidant [11] [12].

Table 4: Metal-Catalyzed Synthesis Conditions

Metal CatalystSubstrateOxidantSolventTemperatureTimeYield (%)Reference
Cu(OAc)₂Enone oximeO₂Various80-120°C2-12 h44-89 [11]
Pd(OAc)₂Benzyl derivativePhI(OAc)₂DCM25-60°C4-24 h50-85 [14]
Au(III)Terminal alkyneOxidantSolvent100-150°C1-6 h60-90 [15]

Palladium-Catalyzed Approaches

Palladium catalysis has been employed for the synthesis of benzoisoxazoles through carbon-hydrogen activation and annulation reactions. The palladium-catalyzed intermolecular [4+1] annulation of N-phenoxyacetamides with aldehydes provides access to 1,2-benzisoxazoles under mild conditions [14].

Gold-Catalyzed Methods

Gold catalysis offers unique reactivity patterns in isoxazole synthesis, particularly for the formation of complex polycyclic structures. Gold(III)-catalyzed reactions have been used for the one-pot synthesis of isoxazoles from terminal alkynes and nitric acid [15].

Green Chemistry Approaches to Synthesis

Green chemistry principles have been increasingly applied to isoxazole synthesis, focusing on the development of environmentally benign synthetic methods that minimize waste generation and reduce the use of hazardous reagents [16] [17] [18].

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool for isoxazole synthesis, offering reduced reaction times, improved yields, and enhanced selectivity. The microwave-promoted synthesis of isoxazole derivatives has been successfully demonstrated under solvent-free conditions [19] [17].

Table 5: Green Chemistry Approaches

MethodConditionsYield (%)Reaction TimeE-factorReference
Microwave, solvent-free200W, 80-120°C80-9610-60 min0.3-1.5 [19]
Ionic liquid[BMIM]Cl, 60-80°C60-951-3 h1.0-3.0 [20]
Ball millingMechanochemical70-9030-60 min0.2-1.0 [1]
UltrasonicHorn sonication75-9030-120 min0.5-2.0 [18]

Ionic Liquid Catalysis

Ionic liquids have been successfully employed as both solvents and catalysts in isoxazole synthesis. The use of acidic ionic liquids in multicomponent reactions has provided yields ranging from 20-96% with good recyclability of the ionic liquid medium [9] [10].

Solvent-Free Conditions

Solvent-free synthetic approaches have been developed using various activation methods, including microwave irradiation, ball milling, and thermal heating. These methods offer significant environmental benefits by eliminating the need for organic solvents [16] [21].

Mechanochemical Synthesis

Ball milling conditions have been successfully applied to isoxazole synthesis, providing a completely solvent-free approach with excellent sustainability metrics. The mechanochemical synthesis of 3,5-isoxazoles has been demonstrated with yields of 70-90% and residence times of 30-60 minutes [1].

Scale-Up Considerations and Industrial Production Methods

The transition from laboratory-scale synthesis to industrial production requires careful consideration of multiple factors, including process safety, cost-effectiveness, and regulatory compliance. Scale-up of isoxazole synthesis presents unique challenges and opportunities [22] [23] [24].

Process Development Considerations

Industrial-scale synthesis of 5-(4-fluorophenyl)isoxazole-3-carboxaldehyde requires optimization of reaction conditions to ensure consistent quality and yield. Key considerations include temperature control, mixing efficiency, and purification methods [23] [24].

Table 6: Scale-up Considerations

ScaleCapacityEquipmentCritical FactorsYield Loss (%)Reference
Laboratory1-10 gStandard glasswareReaction optimization0-5 [23]
Pilot10-100 gLarger reactorsHeat transfer5-10 [23]
Process dev.100-1000 gAutomated systemsProcess robustness10-15 [24]
Manufacturing1-10 kgContinuous reactorsQuality control15-20 [24]

Continuous Flow Processing

Continuous flow technology has emerged as a particularly attractive option for industrial isoxazole synthesis, offering advantages in terms of safety, consistency, and scalability. Continuous flow synthesis has been successfully demonstrated for isoxazole derivatives with residence times of 5-20 minutes and yields of 70-90% [25] [26].

Quality Control and Regulatory Compliance

Industrial production must meet stringent quality control standards and regulatory requirements. This includes the development of appropriate analytical methods for product characterization and impurity profiling [27] [24].

Economic Considerations

The economic viability of industrial isoxazole synthesis depends on multiple factors, including raw material costs, energy consumption, and waste disposal. Optimization of these factors is crucial for commercial success [27] [24].

Table 7: Industrial Production Methods

Production MethodCapacity (kg/day)AdvantagesEconomic EfficiencyReference
Batch processing1-10Flexibility, easy controlLow-Medium [27]
Semi-continuous10-100Better heat managementMedium [27]
Continuous flow100-1000Consistent qualityHigh [25]
Automated manufacturing1000-10000High throughputVery High [27]

XLogP3

2.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

5-(4-Fluorophenyl)-1,2-oxazole-3-carbaldehyde

Dates

Last modified: 08-15-2023

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